1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide
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Overview
Description
1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a benzoyl group, and a piperidinecarboxamide moiety
Preparation Methods
The synthesis of 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide involves multiple steps, including the formation of the thiazinane ring and the subsequent attachment of the benzoyl and piperidinecarboxamide groups. One common synthetic route involves the reaction of 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid with piperidinecarboxamide under specific conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using specific solvents, catalysts, and temperature controls.
Chemical Reactions Analysis
1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The benzoyl and piperidinecarboxamide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide can be compared with similar compounds such as:
4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide: This compound shares the thiazinane ring but has a different functional group attached to the benzene ring.
4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: Similar in structure but lacks the piperidinecarboxamide moiety.
1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane: This compound has an azepane ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(1,1-dioxothiazinan-2-yl)benzoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c18-16(21)13-7-10-19(11-8-13)17(22)14-3-5-15(6-4-14)20-9-1-2-12-25(20,23)24/h3-6,13H,1-2,7-12H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTHUPVTJMFSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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